(-)-O-Methyldauricine; O,O-Dimethylcuspidaline; O,O-Dimethyldauricinoline
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Overview
Description
O-Methyldauricine is an alkaloid featuring a benzylisoquinoline group. It is derived from the plant species P. ophthalmicus and exhibits notable antibacterial activity . The compound has a molecular formula of C39H46N2O6 and a molecular weight of 638.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: A new synthesis of O-Methyldauricine has been achieved through an intermediate bisthioamide obtained by the Wilgerodt-Kindler reaction from 2-acetyl-5-methoxyphenyl 4′-acetylphenyl ether and homoveratrylamine. Subsequent Bischler-Napieralski cyclization, methylation, and reduction yielded racemic O-Methyldauricine .
Industrial Production Methods: The industrial production methods for O-Methyldauricine are not extensively documented. the synthetic route mentioned above provides a foundational approach that could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: O-Methyldauricine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
O-Methyldauricine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential as a microbial DPP4 inhibitor.
Medicine: Explored for its potential to improve glucose tolerance in diabetic mice.
Mechanism of Action
O-Methyldauricine exerts its effects through several mechanisms:
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
DPP4 Inhibition: It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP4), which plays a role in glucose metabolism.
Comparison with Similar Compounds
Dauricine: Another alkaloid with similar antibacterial and antitumor properties.
Daurisoline: An alkaloid with cardiovascular protective effects.
Dauriciline: An alkaloid with similar chemical structure and pharmacological activities.
Uniqueness: O-Methyldauricine is unique due to its specific antibacterial activity and its potential as a DPP4 inhibitor, which distinguishes it from other similar compounds .
Biological Activity
The compounds (-)-O-Methyldauricine , O,O-Dimethylcuspidaline , and O,O-Dimethyldauricinoline are alkaloids derived from plants in the Menispermaceae family. These compounds have garnered attention for their potential therapeutic applications due to their biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of these compounds, highlighting their mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Table 1: Chemical Structures of the Compounds
Compound | Molecular Formula | Molecular Weight |
---|---|---|
(-)-O-Methyldauricine | C39H46N2O6 | 634.83 g/mol |
O,O-Dimethylcuspidaline | C39H46N2O6 | 634.83 g/mol |
O,O-Dimethyldauricinoline | C39H46N2O6 | 634.83 g/mol |
These compounds share similar structural characteristics, which may contribute to their biological activities. The presence of methoxy groups and a complex polycyclic structure is common among them.
Anticancer Properties
Research has indicated that these alkaloids exhibit significant anticancer properties by stabilizing G-quadruplex (G4) structures in telomeric DNA, which is crucial for tumor cell proliferation control. A study demonstrated that (-)-O-Methyldauricine enhances the stabilization of G4 DNA structures, potentially leading to inhibited cancer cell growth .
Case Study: G4 Stabilization
- Objective: To evaluate the ability of various alkaloids to stabilize G4 DNA.
- Findings: (-)-O-Methyldauricine showed comparable stabilization effects to known G4 stabilizers like sanguinarine and palmatine, suggesting its potential as an anticancer agent .
Neuroprotective Effects
In silico studies have identified these compounds as potential neuroprotective agents. They interact with various neuroreceptors, including GABA and serotonin receptors, indicating a possible role in treating neurodegenerative diseases .
Case Study: Neuroreceptor Interaction
- Objective: To screen alkaloids for neuroreceptor targets.
- Findings: (-)-O-Methyldauricine was found to interact with multiple neuroreceptors, suggesting its potential application in neuroprotection and treatment of disorders like Alzheimer's disease .
Pharmacological Applications
The pharmacological applications of these compounds extend beyond cancer treatment and neuroprotection. They have been studied for their anti-inflammatory and analgesic properties as well.
Anti-inflammatory Activity
Research indicates that these alkaloids can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Compound | Observed Effect |
---|---|---|
Anticancer | (-)-O-Methyldauricine | Stabilizes G4 DNA; inhibits cancer cell proliferation |
Neuroprotective | (-)-O-Methyldauricine | Interacts with neuroreceptors; potential for neuroprotection |
Anti-inflammatory | O,O-Dimethylcuspidaline | Modulates inflammatory pathways |
Properties
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCXSGUNAWVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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